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Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the

PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical and

multifaceted role in intracellular signaling. It is a key transducer for a multitude of receptor

tyrosine kinases, cytokine receptors, and integrins, thereby regulating fundamental cellular

processes including proliferation, survival, differentiation, and migration. Consequently,

dysregulation of SHP2 activity, through genetic mutations or altered expression levels, is

implicated in the pathogenesis of a wide spectrum of human diseases, ranging from

developmental disorders to cancer and beyond. This technical guide provides a comprehensive

overview of the core functions of SHP2, its involvement in various disease states, quantitative

data on its pathogenic role, and detailed protocols for key experimental assays used to study

its function.

Introduction to SHP2: Structure and Function
SHP2 is a ubiquitously expressed protein that consists of two tandem N-terminal Src homology

2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic

domain, and a C-terminal tail with tyrosine phosphorylation sites.[1] In its basal state, the N-

SH2 domain folds back to block the active site of the PTP domain, resulting in an auto-

inhibited, catalytically inactive conformation. Upon cellular stimulation by growth factors or

cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor complexes or
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adaptor proteins via its SH2 domains. This interaction induces a conformational change that

relieves the auto-inhibition, allowing the PTP domain to dephosphorylate its substrates.

While classically viewed as a phosphatase, SHP2 predominantly functions as a positive

regulator of signaling pathways, most notably the RAS-mitogen-activated protein kinase

(MAPK) cascade.[2] It is also involved in modulating the PI3K-AKT, JAK-STAT, and PD-1

signaling pathways.[3] This dual functionality as both a phosphatase and a signaling scaffold

underscores its complex role in cellular homeostasis and disease.

SHP2 in the Pathogenesis of Human Diseases
Dysregulation of SHP2 is a central event in the development of numerous diseases. This can

occur through gain-of-function (GOF) or loss-of-function (LOF) mutations in the PTPN11 gene,

or through altered SHP2 expression levels.

Developmental Disorders
Germline mutations in PTPN11 are the primary cause of Noonan syndrome (NS), a

developmental disorder characterized by congenital heart defects, short stature, and facial

dysmorphisms.[4] Approximately 50% of individuals with Noonan syndrome harbor PTPN11

mutations.[5] These are typically GOF mutations that disrupt the auto-inhibited conformation of

SHP2, leading to its constitutive activation. A related condition, Noonan syndrome with multiple

lentigines (NSML), is also caused by PTPN11 mutations.

Cancer
SHP2 is the first identified proto-oncogene encoding a protein tyrosine phosphatase.[6]

Somatic PTPN11 mutations are found in various hematological malignancies and solid tumors.

Hematological Malignancies: Somatic GOF mutations in PTPN11 are frequently observed in

juvenile myelomonocytic leukemia (JMML), occurring in approximately 35% of cases.[7]

They are also found at lower frequencies in childhood myelodysplastic syndrome, acute

myeloid leukemia (AML), and B-cell precursor acute lymphoblastic leukemia (ALL).[7]

Solid Tumors: While somatic mutations are less frequent in solid tumors, aberrant SHP2

expression and activation are implicated in the progression of numerous cancers, including

breast, lung, gastric, and neuroblastoma.[7][8] Increased SHP2 expression is often
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associated with tumor growth, metastasis, and poor prognosis.[9] For instance, SHP2

expression is upregulated in a significant percentage of breast and ovarian cancers.[9]

Cardiovascular Diseases
SHP2 plays a critical role in cardiac development and function.[10] Both activating and

inactivating mutations in SHP2 are associated with congenital heart defects.[11] Studies in

mouse models have demonstrated that cardiomyocyte-specific deletion of SHP2 can lead to

dilated cardiomyopathy and heart failure.[12] Conversely, certain SHP2 mutations can induce

cardiac hypertrophy.[13][14]

Neurodegenerative Diseases
Emerging evidence suggests a role for SHP2 in neurodegenerative diseases. SHP2 is highly

expressed in several brain regions, including the hippocampus and cerebral cortex.[15] Studies

have shown that SHP2 levels are upregulated in the brains of patients with Alzheimer's

disease, where it may interact with the tau protein.[16][17] SHP2 has also been implicated in

neuronal excitotoxicity.[18]

Immune System Regulation
SHP2 is a crucial regulator of both innate and adaptive immunity. It is involved in cytokine

signaling in lymphocytes and myeloid cells.[2][13] SHP2 also plays a key role in the signaling of

inhibitory receptors, such as Programmed cell death protein 1 (PD-1), on T cells.[19] Inhibition

of SHP2 can enhance anti-tumor immunity by modulating the tumor microenvironment.

Quantitative Data on the Role of SHP2 in Disease
The following tables summarize key quantitative data related to the involvement of SHP2 in

various diseases.
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Disease/Cancer
Type

SHP2
Expression/Mutatio
n Status

Quantitative
Finding

Reference

Developmental

Disorders

Noonan Syndrome
Germline PTPN11

Mutations
~50% of cases

Hematological

Malignancies

Juvenile

Myelomonocytic

Leukemia (JMML)

Somatic PTPN11

Mutations
~35% of cases [7]

Childhood

Myelodysplastic

Syndromes

Somatic PTPN11

Mutations
~10% of cases [7]

B-cell Precursor Acute

Lymphoblastic

Leukemia (ALL)

Somatic PTPN11

Mutations
~7% of cases [7]

Acute Myelogenous

Leukemia (AML)

Somatic PTPN11

Mutations

~4% of childhood

cases
[7]

Solid Tumors

Breast Cancer

(Invasive Ductal

Carcinoma)

SHP2 Protein

Expression

71.43% positive

expression in

peripheral blood

Ovarian Cancer
SHP2 Protein

Expression

58.82% positive

expression in

peripheral blood

[9]

Endometrial Cancer
SHP2 Protein

Expression

31.03% positive

expression in

peripheral blood

(lower than control)

[9]
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Cervical Cancer
SHP2 Protein

Expression

41.30% positive

expression in

peripheral blood

(lower than control)

[9]

KRAS-mutant Non-

Small Cell Lung

Cancer (NSCLC)

SHP2 Protein

Expression

78.1% of samples

showed high SHP2

expression (H-score

>10)

[20]

Neurodegenerative

Diseases

Alzheimer's Disease SHP2 Protein Levels

Upregulated in mild

and severe AD brain

samples

[16][17]

SHP2 Inhibitor Cancer Cell Line IC50 Value (nM) Reference

RMC-4550
Molm-14 (FLT3-ITD

mutant AML)
146 [19]

RMC-4550
MV4-11 (FLT3-ITD

mutant AML)
120 [19]

RMC-4550
Kasumi-1 (KIT N822K

mutant AML)
193 [19]

RMC-4550
SKNO-1 (KIT N822K

mutant AML)
480 [19]

Compound 57774
MCF-7 (Breast

Cancer)
800 [1]

Compound 13030
MCF-7 (Breast

Cancer)
3200 [1]

Compound 24198
MCF-7 (Breast

Cancer)
1900 [1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 19 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10433711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8487814/
https://pubmed.ncbi.nlm.nih.gov/31201283/
https://journals.biologists.com/jcs/article/132/14/jcs229054/178/Tau-interacts-with-SHP2-in-neuronal-systems-and-in
https://pmc.ncbi.nlm.nih.gov/articles/PMC10694768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10694768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10694768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10694768/
https://www.mdpi.com/1422-0067/23/8/4468
https://www.mdpi.com/1422-0067/23/8/4468
https://www.mdpi.com/1422-0067/23/8/4468
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols and Workflows
This section provides detailed methodologies for key experiments used to investigate SHP2

function.

In Vitro SHP2 Phosphatase Assay
This assay measures the enzymatic activity of SHP2 by monitoring the dephosphorylation of a

fluorogenic substrate.

Methodology:

Reagent Preparation:

Prepare a 5x SHP2 assay buffer containing 250 mM Bis-Tris (pH 6.0), 250 mM NaCl, 25

mM DTT, and 0.05% Tween-20.

Prepare a working solution of recombinant full-length wild-type SHP2 (SHP2-WT) at 0.625

nM in a buffer of 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.

For SHP2-WT activation, add a dually phosphorylated insulin receptor substrate 1 (IRS-1)

peptide to the SHP2 working solution to a final concentration of 500 nM and incubate for

20 minutes at room temperature.[11]

Prepare a 5x working solution of the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl

phosphate (DiFMUP) in a buffer of 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, and 0.01%

Tween 20.

Assay Procedure:

Dispense 20 µL of the SHP2 working solution (with or without activating peptide) into the

wells of a black 384-well microplate.

To test inhibitors, pre-incubate the SHP2 solution with the compounds for a specified time.

Initiate the reaction by adding 5 µL of the DiFMUP working solution to each well.
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Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) at multiple

time points using a fluorescence plate reader.

Data Analysis:

Calculate the initial velocity of the reaction from the linear phase of the fluorescence signal

over time.

For inhibitor studies, plot the initial velocity against the inhibitor concentration and fit the

data to a dose-response curve to determine the IC50 value.
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Workflow for In Vitro SHP2 Phosphatase Assay.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within a

cellular context.
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Methodology:

Cell Culture and Treatment:

Culture cells (e.g., HEK293T) expressing the target protein (e.g., SHP2).

Treat the cells with the test compound or vehicle control for a defined period.

Thermal Challenge:

Harvest the cells and resuspend them in a suitable buffer.

Aliquot the cell suspension into PCR tubes.

Heat the tubes to a range of temperatures for a short duration (e.g., 3 minutes) using a

thermal cycler.

Cell Lysis and Protein Quantification:

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

Separate the soluble fraction (containing non-denatured protein) from the insoluble

fraction (containing aggregated protein) by centrifugation.

Quantify the amount of soluble target protein in the supernatant using a suitable method,

such as Western blotting or an enzyme fragment complementation assay.[11]

Data Analysis:

Plot the amount of soluble protein as a function of temperature for both the compound-

treated and vehicle-treated samples.

A shift in the melting curve to a higher temperature in the presence of the compound

indicates target stabilization and therefore, target engagement.
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Workflow for Cellular Thermal Shift Assay (CETSA).

SHP2 Immunoprecipitation and Western Blotting
This technique is used to isolate SHP2 from a cell lysate and detect its presence,

phosphorylation status, or interaction with other proteins.

Methodology:

Cell Lysate Preparation:

Wash cultured cells with ice-cold PBS.
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Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and

phosphatase inhibitors.

Clarify the lysate by centrifugation to remove cellular debris.

Immunoprecipitation:

Pre-clear the lysate by incubating with control IgG and protein A/G agarose beads to

reduce non-specific binding.

Incubate the pre-cleared lysate with a primary antibody specific for SHP2 overnight at 4°C

with gentle rotation.

Add protein A/G agarose beads and incubate for another 1-2 hours to capture the

antibody-protein complexes.

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove

non-specifically bound proteins.

Western Blotting:

Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins and

denature them.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

Incubate the membrane with a primary antibody against SHP2 or a protein of interest that

may interact with SHP2.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.
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Workflow for SHP2 Immunoprecipitation and Western Blotting.
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GST Pull-Down Assay for Protein-Protein Interactions
This in vitro method is used to identify or confirm interactions between a GST-tagged "bait"

protein (e.g., GST-SHP2) and a "prey" protein from a cell lysate.

Methodology:

Bait Protein Preparation:

Express a GST-fusion protein of SHP2 (or a domain of SHP2) in E. coli.

Lyse the bacteria and purify the GST-SHP2 fusion protein using glutathione-agarose

beads.

Wash the beads extensively to remove unbound bacterial proteins.

Prey Protein Preparation:

Prepare a cell lysate from cells expected to contain the interacting protein(s) as described

for immunoprecipitation.

Pull-Down:

Incubate the immobilized GST-SHP2 on glutathione-agarose beads with the cell lysate for

several hours at 4°C.

As a negative control, incubate the lysate with beads bound only to GST.

Wash the beads several times with a wash buffer to remove non-specifically bound

proteins.

Analysis:

Elute the bound proteins from the beads using a glutathione-containing elution buffer or by

boiling in SDS-PAGE sample buffer.

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against

the suspected interacting protein, or by mass spectrometry to identify unknown interacting
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Workflow for GST Pull-Down Assay.

SHP2 Signaling Pathways
SHP2 is a central node in several critical signaling pathways.

The RAS-MAPK Pathway
SHP2 is a key positive regulator of the RAS-MAPK pathway, which controls cell proliferation,

differentiation, and survival. Upon activation by receptor tyrosine kinases (RTKs), SHP2 is
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recruited to the plasma membrane where it dephosphorylates specific substrates, leading to

the activation of the RAS GTPase. Activated RAS then initiates a phosphorylation cascade

involving RAF, MEK, and ERK, which ultimately results in the regulation of gene expression.
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SHP2 in the RAS-MAPK Signaling Pathway.

The PI3K-AKT Pathway
The role of SHP2 in the PI3K-AKT pathway is context-dependent. In some signaling contexts,

SHP2 can positively regulate this pathway, which is crucial for cell survival and growth, by

dephosphorylating negative regulators or acting as a scaffold. In other contexts, it can have an

inhibitory effect.
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SHP2 in the PI3K-AKT Signaling Pathway.
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Therapeutic Targeting of SHP2
Given its central role in oncogenic signaling, SHP2 has emerged as a promising target for

cancer therapy. Several allosteric inhibitors of SHP2 have been developed and are currently in

clinical trials.[21] These inhibitors bind to a pocket adjacent to the active site, locking SHP2 in

its auto-inhibited conformation. SHP2 inhibitors have shown anti-tumor activity as single agents

and in combination with other targeted therapies, such as MEK inhibitors or immune checkpoint

inhibitors.[22]

Conclusion
SHP2 is a critical signaling molecule with diverse and context-dependent functions. Its

dysregulation is a key driver in the pathogenesis of a wide range of human diseases, making it

an attractive therapeutic target. A thorough understanding of its complex biology, facilitated by

the experimental approaches detailed in this guide, is essential for the development of novel

and effective therapies targeting SHP2-driven diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. scbt.com [scbt.com]

3. researchgate.net [researchgate.net]

4. Cancer risk in patients with Noonan syndrome carrying a PTPN11 mutation - PMC
[pmc.ncbi.nlm.nih.gov]

5. Activating mutations of the noonan syndrome-associated SHP2/PTPN11 gene in human
solid tumors and adult acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Functional analysis of leukemia-associated PTPN11 mutations in primary hematopoietic
cells - PMC [pmc.ncbi.nlm.nih.gov]

7. aacrjournals.org [aacrjournals.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 19 Tech Support

https://www.targetedonc.com/view/shp2-inhibitors-undergo-exploration-in-combinations
https://www.researchgate.net/figure/IC50-values-for-compounds-1-and-2-in-various-cancer-cell-lines-and-a-normal-intestinal_tbl1_346662433
https://www.benchchem.com/product/b12382349?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-0067/23/8/4468
https://www.scbt.com/resources/protocols/immunoprecipitation-western-blots
https://www.researchgate.net/publication/338664930_A_cellular_target_engagement_assay_for_the_characterization_of_SHP2_PTPN11_phosphatase_inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC3172922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3172922/
https://pubmed.ncbi.nlm.nih.gov/15604238/
https://pubmed.ncbi.nlm.nih.gov/15604238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1895116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1895116/
https://aacrjournals.org/cancerres/article/64/24/8816/512078/Activating-Mutations-of-the-Noonan-Syndrome
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? -
PMC [pmc.ncbi.nlm.nih.gov]

9. SHP2 is involved in the occurrence, development and prognosis of cancer - PMC
[pmc.ncbi.nlm.nih.gov]

10. Targeted quantitative analysis of synaptic proteins in Alzheimer's disease brain - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. A cellular target engagement assay for the characterization of SHP2 (PTPN11)
phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

12. Deletion of Shp2 Tyrosine Phosphatase in Muscle Leads to Dilated Cardiomyopathy,
Insulin Resistance, and Premature Death - PMC [pmc.ncbi.nlm.nih.gov]

13. Developmental SHP2 dysfunction underlies cardiac hypertrophy in Noonan syndrome
with multiple lentigines - PMC [pmc.ncbi.nlm.nih.gov]

14. rasopathiesnet.org [rasopathiesnet.org]

15. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC
[pmc.ncbi.nlm.nih.gov]

16. Tau interacts with SHP2 in neuronal systems and in Alzheimer's disease brains -
PubMed [pubmed.ncbi.nlm.nih.gov]

17. journals.biologists.com [journals.biologists.com]

18. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

19. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with
venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]

20. High SHP2 expression determines the efficacy of PD‐1/PD‐L1 inhibitors in advanced
KRAS mutant non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

21. targetedonc.com [targetedonc.com]

22. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Pivotal Role of SHP2 in Disease Pathogenesis: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12382349#role-of-shp2-in-disease-pathogenesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 18 / 19 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10948527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10948527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10433711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10433711/
https://pubmed.ncbi.nlm.nih.gov/24893329/
https://pubmed.ncbi.nlm.nih.gov/24893329/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7049970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7049970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2612510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2612510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4966304/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4966304/
https://rasopathiesnet.org/rasopathies/meetings/2011-symposium-abstracts/pro-hypertrophic-signaling-induced-shp2-mutation-q510e-mice/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11724000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11724000/
https://pubmed.ncbi.nlm.nih.gov/31201283/
https://pubmed.ncbi.nlm.nih.gov/31201283/
https://journals.biologists.com/jcs/article/132/14/jcs229054/178/Tau-interacts-with-SHP2-in-neuronal-systems-and-in
https://assets-eu.researchsquare.com/files/nprot-4319/v1/d54f13eb-cee1-4b41-9ad6-ee0b18a27fd5.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10694768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10694768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8487814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8487814/
https://www.targetedonc.com/view/shp2-inhibitors-undergo-exploration-in-combinations
https://www.researchgate.net/figure/IC50-values-for-compounds-1-and-2-in-various-cancer-cell-lines-and-a-normal-intestinal_tbl1_346662433
https://www.benchchem.com/product/b12382349#role-of-shp2-in-disease-pathogenesis
https://www.benchchem.com/product/b12382349#role-of-shp2-in-disease-pathogenesis
https://www.benchchem.com/product/b12382349#role-of-shp2-in-disease-pathogenesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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